Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds structurally analogous to purines, essential building blocks for DNA and RNA. [] The core structure consists of a pyrimidine ring fused to a pyrazole ring. These compounds are of considerable interest in medicinal chemistry due to their diverse biological activities, making them valuable scaffolds for developing novel therapeutic agents. []
4-Chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound features a pyrazole ring fused to a pyrimidine structure, with a chlorine atom and a 3-methylphenyl group at specific positions, contributing to its unique chemical properties and potential biological activities. The development of derivatives from this compound has garnered interest in medicinal chemistry, particularly for their potential applications in pharmacology.
The compound is classified under the category of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological activities, including anticancer properties. Research has shown that these compounds can act as inhibitors for various kinases and other enzymes involved in cancer progression and other diseases .
The synthesis of 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step chemical reactions starting from readily available precursors. A common synthetic route includes:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice (often organic solvents like dioxane), and stoichiometry to achieve high yields and purity of the final product . Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:
The structure consists of:
Crystallographic data and computational modeling can provide insights into bond lengths, angles, and electronic distribution within the molecule, which are crucial for understanding its reactivity and interactions with biological targets.
4-Chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic configuration and steric factors due to substituents on the aromatic ring. Reaction conditions such as temperature, solvent polarity, and catalyst presence significantly affect outcomes.
The mechanism of action for compounds like 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine often involves interaction with specific biological targets such as kinases. These interactions can inhibit key signaling pathways involved in cell proliferation and survival:
Molecular docking studies have been employed to elucidate binding affinities and orientations within target proteins, providing insights into how structural modifications can enhance activity.
Relevant data from studies indicate that these compounds exhibit significant stability under physiological conditions, making them suitable candidates for pharmaceutical applications .
The primary applications of 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine include:
The design of 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine incorporates four essential pharmacophoric elements required for effective epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibition. As a validated anticancer target, EGFR’s ATP-binding domain contains distinct regions that small molecules must engage to achieve competitive inhibition: (i) a heteroaromatic system occupying the adenine-binding pocket, (ii) hydrophobic region I, (iii) a hydrogen-bond-forming linker, and (iv) hydrophobic region II [1] [4]. The pyrazolo[3,4-d]pyrimidine core serves as the planar heterocyclic component, positioned to mimic the purine ring of ATP. This core enables π-π stacking interactions with residues in the adenine-binding cleft (e.g., Phe 723 and Leu 694 in EGFR) while providing nitrogen atoms (N1 and N2) for critical hydrogen bonding with the kinase hinge region [4] . The 4-chloro substituent acts as a leaving group for nucleophilic displacement by water or protein residues, facilitating covalent or tight-binding interactions in mutant EGFR isoforms [1].
Table 1: Key Pharmacophoric Components of 4-Chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Pharmacophoric Feature | Structural Element | Target Binding Region | Biological Function |
---|---|---|---|
Heteroaromatic Core | Pyrazolo[3,4-d]pyrimidine | Adenine-binding pocket | Base-mimicry; π-π stacking with Phe723/Leu694; hinge region H-bonding |
Hydrophobic Head | 3-Methylphenyl at N1 | Hydrophobic region I | Van der Waals contacts with Leu718, Val702, and Ala743 |
Linker/Spacer | C4-chlorine (displaceable) | Linker region | Covalent engagement with Cys797 (T790M mutants) or H-bond with Thr854 |
Hydrophobic Tail | Methyl group on phenyl substituent | Hydrophobic region II | Enhanced lipophilicity; selectivity modulation via steric complementarity |
The 3-methylphenyl group at N1 constitutes the terminal hydrophobic head, strategically positioned to occupy hydrophobic region I—a pocket lined by aliphatic residues (Leu 718, Val 702, Ala 743). This structural feature enhances binding entropy by displacing ordered water molecules within this subdomain [3] [4]. Molecular dynamics simulations of analogous compounds reveal that methyl substituents on this aryl ring improve burial within hydrophobic region I by 15–20% compared to unsubstituted phenyl, contributing to a 3-fold increase in binding affinity (ΔG = –2.8 kcal/mol) [4].
The pyrazolo[3,4-d]pyrimidine scaffold exhibits deliberate bioisosteric mimicry of the adenine ring of ATP, enabling high-fidelity competition at the kinase catalytic site. Crystallographic studies of EGFR-inhibitor complexes confirm that the core nitrogen atoms (N1 and N2) form bidentate hydrogen bonds with the backbone amide of Met 793 (distance: 2.9–3.1 Å) and the carbonyl of Thr 854 in the hinge region [4] . This interaction pattern mirrors ATP’s binding mode but with enhanced affinity due to the scaffold’s optimized electron distribution. The chloro substituent at C4 further amplifies this mimicry by positioning the molecule for electrophilic interactions absent in endogenous ATP [1] [6].
Table 2: Adenine-Mimetic Properties of Pyrazolo[3,4-d]pyrimidine vs. Reference Compounds
Structural Feature | ATP | 4-Chloro-1-(3-methylphenyl)-Pyrazolo[3,4-d]pyrimidine | Erlotinib (Quinazoline) |
---|---|---|---|
Core Ring System | Purine | Pyrazolopyrimidine | Quinazoline |
H-Bond Acceptor Atoms | N1, N6, N7 | N1, N2, N3 | N1, N3 |
Key H-Bond Distances (Å) | Met793: 2.8–3.0 | Met793: 2.9–3.1 | Met793: 2.7–3.0 |
Binding Free Energy (ΔG, kcal/mol) | –6.2 | –9.8 to –11.3 | –10.5 |
Selectivity for Mutant EGFR | N/A | 12-fold (T790M/L858R) | 8-fold |
Compared to first-generation quinazoline-based inhibitors (e.g., erlotinib), the pyrazolo[3,4-d]pyrimidine core offers superior shape complementarity to the adenine-binding pocket. Density functional theory (DFT) calculations reveal a dipole moment of 4.2 Debye for the pyrazolo[3,4-d]pyrimidine ring—closer to adenine’s 3.0 Debye than quinazoline’s 5.8 Debye—minimizing desolvation penalties upon binding . This electronic similarity translates to 10–100 nM IC₅₀ values against EGFRᴸ⁸⁵⁸ᴿ/T⁷⁹⁰ᴹ in cellular assays for derivatives bearing this scaffold, as opposed to micromolar affinities observed with non-purine isosteres [1] [4].
The 3-methylphenyl group and its methyl substituent are critical modulators of hydrophobic interactions and selectivity. SAR analyses of pyrazolo[3,4-d]pyrimidine libraries demonstrate that meta-substituted aryl groups at N1 improve inhibitory potency against EGFRᴸ⁸⁵⁸ᴿ by 8-fold compared to para-substituted analogs (IC₅₀: 19.56 nM vs. 156 nM) [1] [3]. The methyl group at the meta position projects into a sub-pocket formed by Leu 718, Val 702, and Ala 743, contributing –1.2 kcal/mol to binding free energy via van der Waals contacts and hydrophobic stabilization [4] [6].
Molecular docking of 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine into EGFRᴸ⁸⁵⁸ᴿ (PDB: 1XKK) confirms that the 3-methyl group:
The chlorine atom at C4 provides both electronic and steric advantages: its strong electron-withdrawing character increases the electrophilicity of C4, facilitating nucleophilic attack by Cys 797 in EGFRᴸ⁸⁵⁸ᴿ/T⁷⁹⁰ᴹ. This enables covalent adduct formation in resistant mutants while maintaining reversible binding in wild-type EGFR [1] . CLogP calculations for the compound (3.85) versus non-chlorinated analogs (2.91) confirm enhanced membrane permeability, correlating with 5-fold higher cellular uptake in A549 lung carcinoma models [3] [4].
Table 3: Impact of Hydrophobic Substituents on EGFR Inhibition
Substituent Pattern | IC₅₀ against EGFRᴸ⁸⁵⁸ᴿ (nM) | Relative Binding Affinity | Cellular Uptake (A549) |
---|---|---|---|
1-(3-Methylphenyl), 4-Cl | 19.56 | 1.0 (Reference) | 1.0 (Reference) |
1-Phenyl, 4-Cl | 156.3 | 0.12 | 0.65 |
1-(4-Methylphenyl), 4-Cl | 89.2 | 0.22 | 0.82 |
1-(3,5-Dimethylphenyl), 4-Cl | 25.8 | 0.76 | 1.21 |
1-(3-Trifluoromethylphenyl), 4-Cl | 14.7 | 1.33 | 0.93 |
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